5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a compound belonging to the benzothiazole family, characterized by its unique structure that includes both an amino group and a methyl group attached to a benzothiazole ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its biological activity and chemical properties.
5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one is classified as a heterocyclic aromatic compound. It features a fused benzene and thiazole ring system, making it part of the larger class of benzothiazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one can be achieved through several methods:
For instance, one successful synthesis route involved heating 2-amino-6-methylbenzothiazole with hydrazine hydrate in ethylene glycol, leading to the formation of various derivatives through controlled refluxing . The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature, time, and solvent choice.
The molecular structure of 5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one features:
The compound's molecular formula is C8H8N2S, with a molecular weight of approximately 168.23 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into its structural characteristics, confirming the presence of functional groups and the arrangement of atoms within the molecule .
5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one can participate in various chemical reactions:
For instance, reactions involving this compound have been explored for synthesizing bioactive molecules by modifying its functional groups to enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for compounds like 5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves:
Research has shown that certain benzothiazole derivatives exhibit significant antimicrobial activity by disrupting cellular processes in bacteria and fungi . Studies on structure-activity relationships help elucidate how modifications affect their efficacy.
5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically exhibits:
The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature. Its reactivity is influenced by the presence of functional groups that can participate in various chemical transformations.
The applications of 5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one include:
Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles and presence in clinically significant agents. This bicyclic system, comprising fused benzene and thiazole rings, enables extensive electronic modulation critical for bioactivity. Notable drugs incorporating this core include the antiparkinsonian agent Pramipexole, the neuroprotective Riluzole, and the antifungal Thioflavin T [5]. These compounds exploit the benzothiazole nucleus's capacity to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. The structural versatility permits substitutions at multiple positions (C-2, C-5, and C-6), enabling fine-tuning of pharmacokinetic properties and target affinity. In oncology, benzothiazole derivatives exhibit potent activity against tyrosine kinases—notably EGFR (Epidermal Growth Factor Receptor)—where the thiazole nitrogen and C-2 substituents facilitate competitive ATP binding [2] [5]. The 5-amino substitution pattern, as present in 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, enhances electron donation to the heterocyclic system, potentially augmenting interactions with catalytic residues in enzyme active sites.
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Pramipexole | Parkinson's Disease | 2-Aminobenzothiazole derivative |
Riluzole | ALS Therapy | 2-Amino-6-trifluoromethoxy substitution |
Frentizole | Immunosuppressant | 2-Phenylbenzothiazole |
The 1λ⁶-sulfonamide system (sulfoximine) in 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one represents a chemically distinctive motif characterized by a tetravalent sulfur center with a double-bonded oxygen and an imino group (=N–). This configuration confers remarkable hydrolytic stability and metabolic resistance compared to traditional sulfonamides, while maintaining hydrogen-bonding capacity [7]. The sulfoximine group's pyramidal geometry introduces steric constraints that influence molecular conformation and binding specificity. Electronic effects from the hypervalent sulfur include enhanced dipole moments (typically 4.5–5.5 D) and altered pKa profiles, facilitating interactions with cationic residues in enzyme active sites. Within the benzothiazol-1-one system, the sulfoximine linkage creates a rigid, planar architecture that optimizes π-orbital overlap across the heterocycle, evidenced by computational studies showing extended conjugation. This electronic delocalization enhances binding affinity for biological targets like protein kinases, where the sulfoximine oxygen acts as a hydrogen-bond acceptor to backbone amides in the hinge region [2] [7].
Sulfur-nitrogen heterocycles have evolved from early dye chemistry (e.g., methylene blue) to sophisticated targeted therapeutics. The 1940s discovery of sulfathiazole's antibacterial properties marked the first medicinal application of thiazole systems. Benzothiazoles gained prominence in the 1990s with the identification of 2-(4-aminophenyl)benzothiazoles as potent antitumor agents selective for hormone-dependent cancers [5]. Concurrently, sulfonamide-containing heterocycles like the carbonic anhydrase inhibitor acetazolamide demonstrated clinical utility. The fusion of these pharmacophores—benzothiazole and sulfonamide—culminated in advanced hybrids like the title compound. The 1λ⁶-sulfonamide benzothiazolones represent a third-generation refinement where sulfoximine chemistry addresses limitations of classical sulfonamides, such as susceptibility to metabolic oxidation and limited three-dimensionality. Modern synthetic techniques, particularly transition metal-catalyzed S-amination, have enabled efficient construction of these complex heterocycles, accelerating their exploration in targeted cancer therapy [5] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5